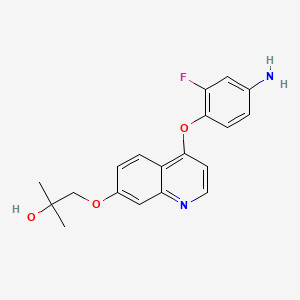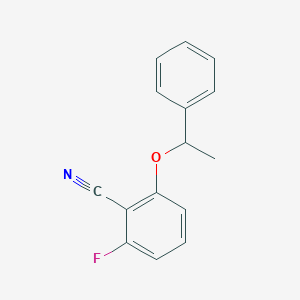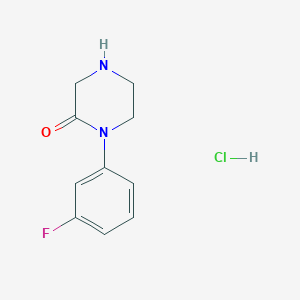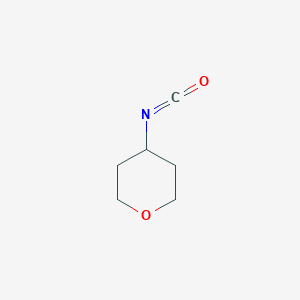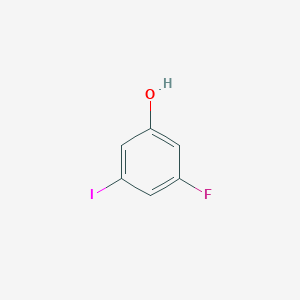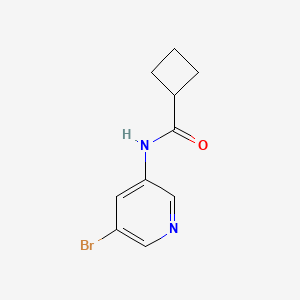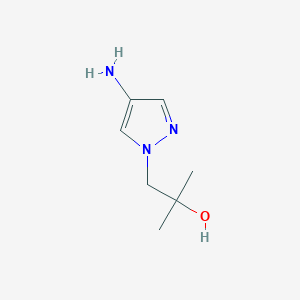
1-(4-アミノ-1H-ピラゾール-1-イル)-2-メチルプロパン-2-オール
概要
説明
The compound “1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of the amino group (-NH2) and the hydroxyl group (-OH) suggests that this compound could participate in various chemical reactions involving these functional groups.
科学的研究の応用
配位化学および金属錯体
この化合物のピラゾール部分は、金属錯体を形成するための優れた配位子として機能します。 研究によると、ピラゾール系配位子は新しい銅錯体の合成をサポートすることが示されています 。これらの錯体は、配位化学の研究において重要であり、触媒から材料科学まで、さまざまな用途の可能性があります。
抗酸化および抗がん活性
ピラゾール誘導体は、酸化ストレス関連疾患の抑制に重要な抗酸化特性について評価されてきました 。 さらに、これらの化合物は、さまざまな癌細胞株に対して細胞毒性を示しており、抗癌剤研究において貴重な存在となっています .
複素環式化合物の合成
問題の化合物は、幅広い複素環式化合物を合成するための前駆体として使用できます。 これらの化合物は、さまざまな生物活性を持つため、医薬品や農薬において不可欠です .
生物学的効果および抗ウイルス剤
β-ジケトン化合物の生物学的効果は、与えられた化合物と構造的に関連しており、大きな関心を集めています。 それらは、潜在的な抗ウイルス剤としての役割について調査されており、これは新しい薬剤の開発においてますます重要になっています .
合成化学試薬
β-ジケトン誘導体として、この化合物は、特に複雑な有機分子の合成において、合成化学における試薬として機能することができます。 さまざまな化学反応を促進する役割は、合成方法論において貴重な資産となっています .
創薬
ピラゾール環の構造的意義を考えると、この化合物の誘導体は、新しい薬剤の開発において中心的役割を果たす可能性があります。 ピラゾールコアは、特にさまざまな種類の癌の治療に使用される、いくつかの市販薬における一般的なモチーフです .
作用機序
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting or activating the function of the target .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives, it’s likely that multiple pathways could be affected .
特性
IUPAC Name |
1-(4-aminopyrazol-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLKJRCGDXKJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206640-59-6 | |
| Record name | 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1532782.png)
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)

